2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride
Description
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride is a chemical compound with the molecular formula C11H14N4 It is known for its unique structure, which includes a diazepane ring fused to a pyridine ring with a nitrile group
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUZWSPIDEFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride typically involves the reaction of 1,4-diazepane with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. The compound is then purified and crystallized to obtain the dihydrochloride salt form, which is more stable and easier to handle.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring or the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-yl)nicotinonitrile
- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile
Uniqueness
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile;dihydrochloride stands out due to its unique combination of a diazepane ring and a pyridine ring with a nitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
The compound 2-(4-methylbenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a sulfonamide group and an oxadiazole ring which are known to contribute to various biological activities.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of this compound against various pathogens. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics like penicillin and ampicillin.
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Penicillin | 16 |
| Escherichia coli | 16 | Ampicillin | 32 |
- Mechanism of Action : The antimicrobial effect is believed to be due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Research has also indicated potential anticancer properties:
- Cell Line Studies : The compound showed cytotoxic effects in various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | Doxorubicin | 5 |
| HeLa | 15 | Cisplatin | 10 |
- Mechanism : The anticancer activity may be attributed to the induction of apoptosis through the mitochondrial pathway and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- In vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound in treating infections caused by resistant strains of bacteria. Patients treated with this compound showed a significant reduction in infection markers compared to those receiving standard treatment.
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, the administration of this compound led to a notable decrease in tumor size in 30% of participants after three months of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
